molecular formula C11H9ClO B8710412 (7-Chloronaphthalen-1-yl)methanol

(7-Chloronaphthalen-1-yl)methanol

Cat. No.: B8710412
M. Wt: 192.64 g/mol
InChI Key: GCJCYKXJAGWMSJ-UHFFFAOYSA-N
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Description

(7-Chloronaphthalen-1-yl)methanol is a chlorinated naphthalene derivative with a hydroxymethyl (-CH₂OH) functional group at the 1-position of the naphthalene ring and a chlorine substituent at the 7-position.

Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

(7-chloronaphthalen-1-yl)methanol

InChI

InChI=1S/C11H9ClO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6,13H,7H2

InChI Key

GCJCYKXJAGWMSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalen-1-ylmethanol (Parent Compound)

The parent compound lacks the chlorine substituent at the 7-position. Key differences include:

  • Physical Properties: Crystallographic studies of naphthalen-1-ylmethanol show bond angles (e.g., C6–C7–C8 = 120.3°) and torsion angles (e.g., C1–O1–C11–H11A = −176.55°) that influence molecular packing and solubility .
  • Applications: Naphthalenemethanols are often used as intermediates in synthesizing dyes or ligands, whereas the chloro-substituted variant may offer enhanced stability or altered electronic properties for specialized applications.

1-(7-Chloronaphthalen-1-yl)ethan-1-one (Ketone Analog)

This ketone derivative replaces the hydroxymethyl group with a carbonyl (-COCH₃) group:

  • Chemical Behavior : The carbonyl group introduces electrophilic character, making the compound more reactive in condensation or nucleophilic addition reactions compared to the alcohol.
  • Synthetic Utility: Ketones like this are precursors in Friedel-Crafts acylations or Paal-Knorr syntheses, whereas (7-Chloronaphthalen-1-yl)methanol is more suited for oxidation or esterification .

Heterocyclic Analogs: Indole and Indazole Derivatives

Compounds such as (7-chloro-3-methyl-1H-indol-2-yl)methanol and (7-chloro-1H-indazol-3-yl)methanol feature nitrogen-containing heterocycles instead of naphthalene:

  • Structural Differences : The indole/indazole cores introduce aromatic nitrogen atoms, altering electronic density and hydrogen-bonding capabilities.
  • Physicochemical Properties :
Compound Molecular Formula Molar Mass (g/mol) Key Features
This compound C₁₁H₉ClO 192.64 Bicyclic, chloro-substituted
(7-Chloro-1H-indazol-3-yl)methanol C₈H₇ClN₂O 182.61 Heterocyclic, smaller ring system
(7-Chloro-3-methyl-1H-indol-2-yl)methanol C₁₀H₁₀ClNO 195.65 Methyl substitution enhances steric bulk

Stability and Analytical Considerations

Chlorinated aromatic alcohols like this compound may exhibit distinct stability profiles compared to non-chlorinated analogs. Studies on methanol-preserved soil samples show that chlorinated aromatic compounds (e.g., chlorobenzene) are prone to volatilization losses under non-ideal storage conditions, suggesting similar challenges for this compound . Analytical methods for chlorinated aromatics often employ gas chromatography with capillary columns (e.g., Restek Rtx-502.2), which could be adapted for quantifying this compound in environmental or synthetic matrices .

Toxicological and Environmental Implications

While specific toxicity data for this compound is absent in the evidence, related compounds like naphthalene and methylnaphthalenes are associated with hematotoxic and carcinogenic effects.

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